Cas no 898770-56-4 ((3-chloro-4-fluoro-phenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone)
(3-chloro-4-fluoro-phenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone Chemical and Physical Properties
Names and Identifiers
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- 3-CHLORO-4-FLUORO-3'-PYRROLIDINOMETHYL BENZOPHENONE
- (3-chloro-4-fluoro-phenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
- LogP
- (3-chloro-4-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
- 3-Chloro-4-fluoro-3'-pyrrolidinomethyl- benzophenone
- 3-CHLORO-4-FLUORO-3'-PYRROLIDIN-1-YLMETHYLBENZOPHENONE
- MFCD03842036
- (3-Chloro-4-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
- (3-Chloro-4-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]methanone
- DTXSID30643207
- AKOS016020506
- 3-chloro-4-fluoro-3'-pyrrolidinomethylbenzophenone
- 898770-56-4
- 3-Chloro-4-fluoro-3'-pyrrolidinomethyl-benzophenone
-
- MDL: MFCD03842036
- Inchi: 1S/C18H17ClFNO/c19-16-11-15(6-7-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2
- InChI Key: LXBURPITSUZFFI-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(C1=CC=CC(=C1)CN1CCCC1)=O)F
Computed Properties
- Exact Mass: 317.09800
- Monoisotopic Mass: 317.0982700Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31000
- LogP: 4.24380
(3-chloro-4-fluoro-phenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(3-chloro-4-fluoro-phenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB364822-1 g |
3-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone, 97%; . |
898770-56-4 | 97% | 1g |
€932.90 | 2023-04-26 | |
| Chemenu | CM528498-1g |
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| Fluorochem | 204797-1g |
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898770-56-4 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 204797-2g |
3-chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone |
898770-56-4 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 204797-5g |
3-chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone |
898770-56-4 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| abcr | AB364822-1g |
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898770-56-4 | 97% | 1g |
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| abcr | AB364822-2g |
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898770-56-4 | 97% | 2g |
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| abcr | AB364822-2 g |
3-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone, 97%; . |
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| A2B Chem LLC | AH88800-1g |
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898770-56-4 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH88800-2g |
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898770-56-4 | 97% | 2g |
$1169.00 | 2024-04-19 |
(3-chloro-4-fluoro-phenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone Suppliers
(3-chloro-4-fluoro-phenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on (3-chloro-4-fluoro-phenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Research Briefing on (3-chloro-4-fluoro-phenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone (CAS: 898770-56-4)
In recent years, the compound (3-chloro-4-fluoro-phenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone (CAS: 898770-56-4) has garnered significant attention in the field of chemical biology and medicinal chemistry. This small molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological targets. The compound's distinct chemical scaffold, combining a chloro-fluoro-phenyl moiety with a pyrrolidinylmethylphenyl group, renders it a valuable candidate for further investigation in drug discovery and development.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of (3-chloro-4-fluoro-phenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone. One notable area of research involves its interaction with kinase enzymes, where it has demonstrated selective inhibitory activity. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibition against a subset of tyrosine kinases implicated in cancer progression. The researchers employed a combination of in vitro enzymatic assays and molecular docking simulations to characterize its binding affinity and specificity, revealing key structural determinants for its activity.
Another significant advancement in the understanding of this compound comes from its application in neurodegenerative disease research. A recent preprint article (2024) highlighted its potential as a modulator of protein aggregation pathways, particularly in the context of Alzheimer's disease. The study utilized advanced biophysical techniques, including nuclear magnetic resonance (NMR) spectroscopy and surface plasmon resonance (SPR), to investigate its interactions with amyloid-beta peptides. The findings suggested that (3-chloro-4-fluoro-phenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone could disrupt the formation of toxic oligomers, offering a novel therapeutic strategy for neurodegenerative disorders.
From a synthetic chemistry perspective, several innovative approaches to the production and derivatization of (3-chloro-4-fluoro-phenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone have been reported. A 2023 paper in Organic Letters described an efficient, scalable synthesis route employing palladium-catalyzed cross-coupling reactions, which significantly improved the yield and purity of the compound compared to previous methods. This advancement is particularly relevant for enabling further pharmacological evaluation and structure-activity relationship (SAR) studies.
Looking ahead, the future research directions for (3-chloro-4-fluoro-phenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone appear promising. Current investigations are exploring its potential in combination therapies, particularly in oncology, where its kinase inhibitory properties may synergize with existing treatments. Additionally, ongoing pharmacokinetic and toxicology studies aim to evaluate its drug-like properties and safety profile, which will be critical for its potential translation into clinical applications. The compound's versatility and demonstrated biological activities position it as a compelling subject for continued research in chemical biology and drug discovery.
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